6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Scientific Research Applications
Proton Phototransfers in Doubly Hydrogen Bonded Dimers
Research conducted by Catalán (2010) explored the photophysics of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dimers, revealing two different fluorescence emissions due to doubly hydrogen-bonded dimers of the monomer species. This study indicated the significant role of proton transfer upon electronic excitation in these compounds, highlighting their potential in photophysical applications and the design of fluorescent materials Catalán, 2010.
Radiosynthesis of Tau Radiopharmaceutical, [(18)F]T807
Shoup et al. (2013) reported a simplified one-step method for the synthesis of [(18)F]T807, a potent and selective agent for imaging paired helical filaments of tau. This work presents a significant advancement in the preparation of PET radiopharmaceuticals for early clinical trials, showcasing the utility of 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in medical imaging Shoup et al., 2013.
Synthesis of Functionalized Hexahydropyrrolo[2,3-b]indoles
Kawasaki et al. (2005) developed an efficient method for synthesizing hexahydropyrrolo[2,3-b]indoles, highlighting the versatility of these compounds in organic synthesis and pharmaceutical development. This research demonstrates the potential of incorporating the this compound structure into complex molecular frameworks Kawasaki et al., 2005.
Antioxidant and Cytotoxicity Properties of 6-Methoxytetrahydro-β-carbolines
Goh et al. (2015) investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, derived from the Maillard reaction. Their findings suggest potential applications of these compounds in food chemistry and therapeutic development, emphasizing the importance of the core structure in biological activities Goh et al., 2015.
Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines
Iaroshenko et al. (2013) synthesized fluorinated derivatives related to the this compound framework, expanding the applications of these structures in the development of new materials and pharmaceuticals Iaroshenko et al., 2013.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction yields the tricyclic indole structure, which can be further modified to introduce the fluoro and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to
Properties
IUPAC Name |
6-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEVVXZRMUMEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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